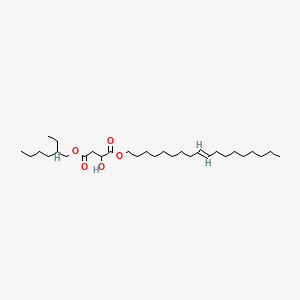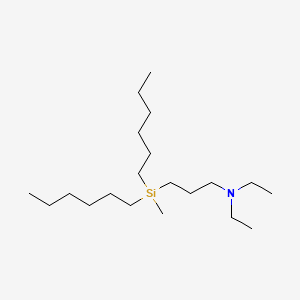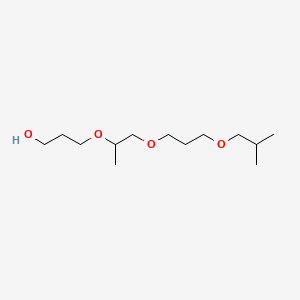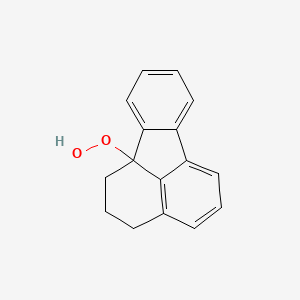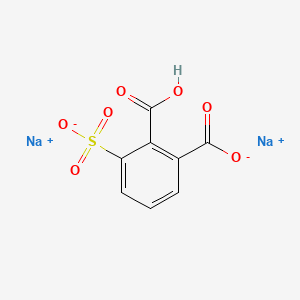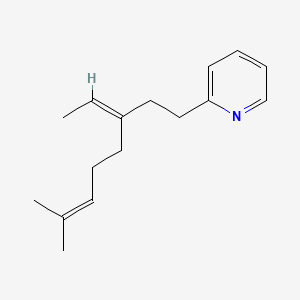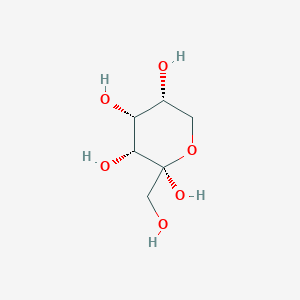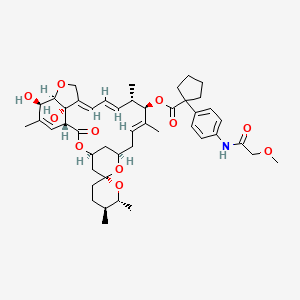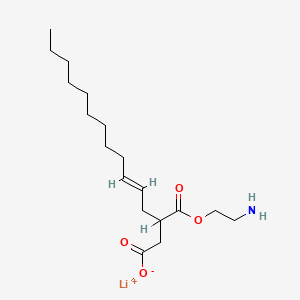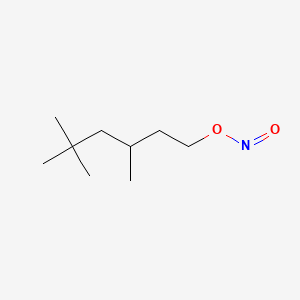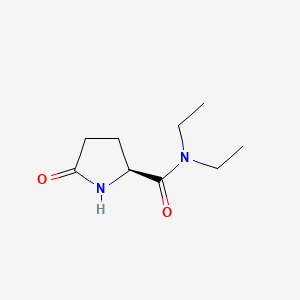![molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9](/img/structure/B12662799.png)
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure with a bromine atom at the 6-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction can be carried out under microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido derivatives, while oxidation and reduction reactions could modify the pyridine or phenyl rings .
Applications De Recherche Scientifique
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism by which 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
Pyrano[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, which can exhibit varying biological activities.
Uniqueness
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyrano[2,3-b]pyridine core makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
102830-81-9 |
|---|---|
Formule moléculaire |
C14H10BrNO |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H |
Clé InChI |
HAWPOVRQHFBASB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





